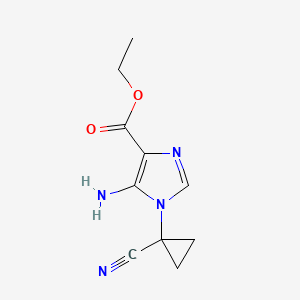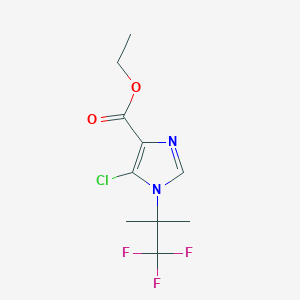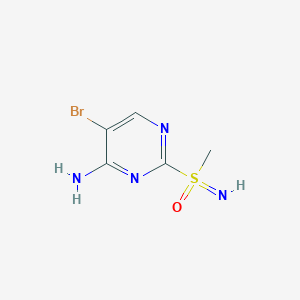
(furan-2-yl)(imino)methyl-lambda6-sulfanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan-2-yl)(imino)methyl-lambda6-sulfanone, or FIMLS, is an organic sulfur-containing compound with a variety of potential applications in fields such as pharmaceuticals, materials science, and biotechnology. FIMLS has been studied for its potential to act as a ligand for metal ions, and its ability to form stable complexes with metal ions has made it of interest in the development of new materials and catalysts. Additionally, FIMLS has been studied for its potential to interact with biological systems, and has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
FIMLS has been studied for its potential applications in materials science, pharmaceuticals, and biotechnology. In materials science, FIMLS has been studied for its ability to form complexes with metal ions, which can be used in the development of new materials and catalysts. In pharmaceuticals, FIMLS has been studied for its ability to interact with biological systems, and has been shown to have a variety of biochemical and physiological effects. In biotechnology, FIMLS has been studied for its potential to act as a ligand for proteins and other biomolecules, and its ability to form complexes with metal ions has made it of interest in the development of new materials and catalysts.
作用機序
The mechanism of action of FIMLS is not yet fully understood. However, it is believed that FIMLS interacts with biological systems through its ability to form complexes with metal ions. FIMLS is able to form complexes with a variety of metal ions, including calcium, magnesium, and zinc, which can then interact with proteins and other biomolecules. Additionally, FIMLS has been shown to interact with lipids, which may also play a role in its mechanism of action.
Biochemical and Physiological Effects
FIMLS has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that FIMLS is able to inhibit the growth of cancer cells, and has been shown to have anti-inflammatory and anti-microbial activity. Additionally, FIMLS has been shown to have antioxidant activity, and has been shown to protect cells from oxidative damage. In vivo studies have shown that FIMLS is able to reduce inflammation in mice, and has been shown to reduce the severity of allergic reactions in rats.
実験室実験の利点と制限
FIMLS has a number of advantages and limitations for lab experiments. One advantage is that FIMLS is relatively easy to synthesize, and can be purified by recrystallization from a suitable solvent. Additionally, FIMLS is relatively stable and is not easily degraded by light or air. However, FIMLS is also relatively expensive to synthesize, and its mechanism of action is not yet fully understood.
将来の方向性
The potential applications of FIMLS are numerous, and there are a number of possible future directions for research. One potential direction is to further study the mechanism of action of FIMLS, in order to better understand how it interacts with biological systems. Additionally, further research could be done to explore the potential applications of FIMLS in materials science and biotechnology. Finally, further research could be done to explore the potential therapeutic applications of FIMLS, such as its potential to inhibit the growth of cancer cells or to reduce inflammation.
合成法
The synthesis of FIMLS involves the reaction of a 2-furyl acyl chloride with an N-hydroxysuccinimide ester in the presence of a base such as sodium hydroxide or sodium carbonate. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide, and the product is isolated by precipitation with aqueous acid. The product can then be purified by recrystallization from a suitable solvent.
特性
IUPAC Name |
furan-2-yl-imino-methyl-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-9(6,7)5-3-2-4-8-5/h2-4,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZORPLFTVMIGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Furan-2-yl)(imino)methyl-lambda6-sulfanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B6602980.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)

![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)



![N'-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride](/img/structure/B6603045.png)


![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid](/img/structure/B6603057.png)

![methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride](/img/structure/B6603073.png)
![1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B6603081.png)